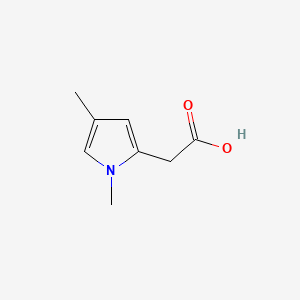












|
REACTION_CXSMILES
|
S(S([O-])=O)([O-])=[O:2].[Na+].[Na+].[CH3:9][N:10]1[CH:14]=[C:13]([CH3:15])[CH:12]=[C:11]1[CH:16]([C:18](Cl)(Cl)Cl)O.[OH-:22].[K+].Cl.[Cl-].[Na+]>O.C(O)C>[CH3:9][N:10]1[CH:14]=[C:13]([CH3:15])[CH:12]=[C:11]1[CH2:16][C:18]([OH:2])=[O:22] |f:0.1.2,4.5,7.8|
|


|
Name
|
|
|
Quantity
|
13.9 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
1,4-dimethyl-α-trichloromethylpyrrole-2-methanol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(=CC(=C1)C)C(O)C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Na+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
55 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred for 70 more mins
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
at 55°
|
|
Type
|
TEMPERATURE
|
|
Details
|
It was cooled
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted three times with ether
|
|
Type
|
WASH
|
|
Details
|
The ether solution was washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1C(=CC(=C1)C)CC(=O)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |